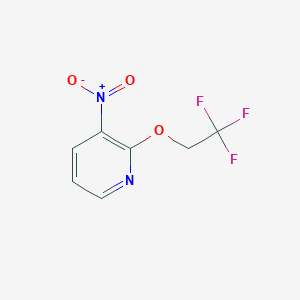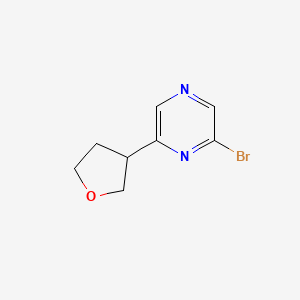![molecular formula C29H25N3O2S B11711630 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11711630.png)
5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, and a pyridine carboxamide moiety. These functional groups contribute to its reactivity and potential utility in various fields.
Métodos De Preparación
The synthesis of 5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYLPYRIDINE-3-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . This process can be carried out using various techniques such as stirring without solvent at room temperature, stirring at elevated temperatures, or solvent-free fusion reactions .
Análisis De Reacciones Químicas
This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phenacyl bromide, triethylamine, and ethyl cyanoacetate . The major products formed from these reactions often involve the formation of novel heterocyclic moieties, which are of significant interest in the development of biologically active compounds .
Aplicaciones Científicas De Investigación
5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYLPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research. It is used extensively in the synthesis of heterocyclic compounds, which are important in medicinal chemistry for the development of new drugs . Additionally, its unique structure makes it a valuable tool in the study of chemical reactivity and the development of new synthetic methodologies .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The cyano group and the pyridine carboxamide moiety play crucial roles in its reactivity, allowing it to participate in a variety of chemical reactions. These interactions can lead to the formation of biologically active compounds with potential therapeutic applications .
Comparación Con Compuestos Similares
Similar compounds to 5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYLPYRIDINE-3-CARBOXAMIDE include other cyanoacetamide derivatives and heterocyclic compounds. These compounds share similar structural features and reactivity patterns, but the presence of different substituents can lead to variations in their chemical behavior and biological activity . Some examples of similar compounds include 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles .
Propiedades
Fórmula molecular |
C29H25N3O2S |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylphenyl)methylsulfanyl]-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C29H25N3O2S/c1-19-9-7-8-10-22(19)18-35-29-25(17-30)27(21-13-15-24(34-3)16-14-21)26(20(2)31-29)28(33)32-23-11-5-4-6-12-23/h4-16H,18H2,1-3H3,(H,32,33) |
Clave InChI |
PQORIDPXPUINID-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CSC2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11711555.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B11711563.png)
![Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11711568.png)
![N-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11711572.png)
![1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol](/img/structure/B11711576.png)

![N'-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11711585.png)
![4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide](/img/structure/B11711596.png)

![3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenylquinolin-2(1H)-one](/img/structure/B11711605.png)
![2-{(3Z)-3-[(4-bromobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11711609.png)
![N-(2,1,3-benzothiadiazol-4-yl)-5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11711619.png)
